Titanium(IV) ethoxide

Descripción

Propiedades

Fórmula molecular |

C8H24O4Ti |

|---|---|

Peso molecular |

232.14 g/mol |

Nombre IUPAC |

ethanol;titanium |

InChI |

InChI=1S/4C2H6O.Ti/c4*1-2-3;/h4*3H,2H2,1H3; |

Clave InChI |

XGZNHFPFJRZBBT-UHFFFAOYSA-N |

SMILES canónico |

CCO.CCO.CCO.CCO.[Ti] |

Descripción física |

Liquid White solid with an odor like alcohol; mp = 54 deg C; [Alfa Aesar MSDS] |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Titanium(IV) Ethoxide from Titanium Tetrachloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of titanium(IV) ethoxide from titanium tetrachloride. This compound is a critical precursor in the synthesis of various titanium-based compounds and materials, finding applications in catalysis, materials science, and pharmaceutical development. This document details the core chemical principles, experimental protocols, safety considerations, and data for the synthesis of this important alkoxide. The primary synthetic route discussed is the reaction of titanium tetrachloride with ethanol (B145695) in the presence of a base to neutralize the hydrogen chloride byproduct. Both triethylamine (B128534) and ammonia (B1221849) are presented as viable bases for this reaction. This guide is intended to provide researchers and professionals with the necessary information to safely and efficiently synthesize and handle this compound.

Introduction

This compound, with the chemical formula Ti(OCH₂CH₃)₄, is a metal alkoxide that serves as a versatile precursor in various chemical transformations. Its utility stems from the reactivity of the titanium-oxygen bonds, which allows for the controlled formation of titanium dioxide (TiO₂) materials, the development of catalysts, and the synthesis of complex organic molecules. The synthesis of this compound from the readily available and cost-effective starting material, titanium tetrachloride (TiCl₄), is a fundamental process in organotitanium chemistry. This guide will provide an in-depth exploration of this synthesis, focusing on practical experimental procedures and relevant data.

Chemical Principles

The synthesis of this compound from titanium tetrachloride is an alcoholysis reaction. Titanium tetrachloride reacts vigorously with ethanol to produce titanium ethoxide and hydrogen chloride (HCl).[1] The overall reaction is as follows:

TiCl₄ + 4 CH₃CH₂OH → Ti(OCH₂CH₃)₄ + 4 HCl

Due to the corrosive and reactive nature of the HCl byproduct, a base is typically added to the reaction mixture to neutralize it, driving the reaction to completion and preventing unwanted side reactions. The most commonly employed bases are tertiary amines, such as triethylamine (Et₃N), or ammonia (NH₃).[2]

When triethylamine is used, it reacts with HCl to form triethylammonium (B8662869) chloride, a solid precipitate that can be removed by filtration.[2]

HCl + (CH₃CH₂)₃N → [(CH₃CH₂)₃NH]⁺Cl⁻

Similarly, when ammonia is used, it forms ammonium (B1175870) chloride, which also precipitates from the reaction mixture.[2]

HCl + NH₃ → NH₄⁺Cl⁻

The choice of base can influence the reaction conditions and the workup procedure. Both methods will be detailed in the experimental protocols section.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using both triethylamine and ammonia as the base. These protocols are synthesized from established methods and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis using Triethylamine as a Base

This procedure is adapted from the general method for preparing titanium alkoxides.[3]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Titanium tetrachloride (TiCl₄)

-

Absolute ethanol (EtOH)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous benzene (B151609) or toluene (B28343) (solvent)

-

Ice bath

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel or Schlenk filter)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. All glassware must be thoroughly dried to prevent hydrolysis of the titanium tetrachloride and the product.

-

Reactant Preparation: In the dropping funnel, prepare a solution of absolute ethanol and triethylamine in the anhydrous solvent. A stoichiometric amount of ethanol (4 equivalents) and a slight excess of triethylamine (4.1 equivalents) relative to titanium tetrachloride are typically used.

-

Reaction: Charge the three-necked flask with a solution of titanium tetrachloride in the anhydrous solvent and cool the flask in an ice bath.

-

Addition: While stirring vigorously, add the ethanol-triethylamine solution dropwise from the dropping funnel to the cooled titanium tetrachloride solution. The addition should be slow to control the exothermic reaction. A white precipitate of triethylammonium chloride will form.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[3]

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture under an inert atmosphere to remove the precipitated triethylammonium chloride.[3]

-

Purification: The solvent is removed from the filtrate by distillation. The crude titanium ethoxide is then purified by vacuum distillation.[3]

Synthesis using Ammonia as a Base

This procedure is based on a patented method for preparing alkyl titanates.[4]

Materials and Equipment:

-

Jacketed reactor with a stirrer, a gas inlet, a liquid inlet, and a pH probe.

-

Titanium tetrachloride (TiCl₄)

-

Absolute ethanol (EtOH)

-

Gaseous ammonia (NH₃)

-

Inert solvent (e.g., a mixture of benzene and trichloroethylene)

-

Cooling system for the reactor

Procedure:

-

Reaction Setup: Charge the reactor with the inert solvent and the stoichiometric amount of absolute ethanol.

-

Reaction: Cool the reactor to a temperature at or below 20°C.[4]

-

Addition: Simultaneously introduce liquid titanium tetrachloride and gaseous ammonia into the stirred ethanol/solvent mixture. The flow rates of TiCl₄ and NH₃ should be regulated to maintain the reaction temperature at a maximum of 20°C and the pH of the reaction mixture between 4 and 6.[4]

-

Neutralization: Once all the titanium tetrachloride has been added, continue to bubble ammonia gas through the mixture until the pH reaches approximately 9.[4]

-

Work-up: The precipitated ammonium chloride is removed by filtration or centrifugation.[4]

-

Purification: The filtrate, containing the titanium ethoxide in the solvent and excess ethanol, is then subjected to vacuum distillation to isolate the pure product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Ti(OC₂H₅)₄ | |

| Molecular Weight | 228.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.088 g/mL at 25 °C | |

| Boiling Point | 150-152 °C at 10 mmHg | |

| Melting Point | 54 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and benzene. Reacts with water. | [2] |

Table 2: Reaction Parameters and Reported Yields

| Parameter | Triethylamine Method | Ammonia Method | Reference(s) |

| Base | Triethylamine (Et₃N) | Ammonia (NH₃) | [2] |

| Stoichiometry (TiCl₄:EtOH:Base) | 1 : 4 : ~4.1 | 1 : 4 : >4 | [3][4] |

| Solvent | Benzene, Toluene | Benzene/Trichloroethylene | [3][4] |

| Reaction Temperature | 0 °C to reflux | ≤ 20 °C | [3][4] |

| Reported Yield | High (quantitative data not consistently reported) | High (quantitative data not consistently reported) | [5][6] |

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway of the Reaction

References

- 1. Titanium tetrachloride - Wikipedia [en.wikipedia.org]

- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. US3752834A - Process for preparing alkyl titanates from titanium tetrachloride andalcohols - Google Patents [patents.google.com]

- 5. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to the Chemical Properties and Structure of Titanium(IV) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) ethoxide, also known as tetraethyl titanate or titanium tetraethoxide, is an organometallic compound with the chemical formula Ti(OCH₂CH₃)₄. It is a key precursor in the synthesis of titanium-based materials, finding extensive application in materials science, catalysis, and organic synthesis. Its high reactivity, particularly towards water, makes it an ideal candidate for the sol-gel process to produce titanium dioxide (TiO₂) nanoparticles, thin films, and aerogels with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in the sol-gel process.

Chemical Properties and Structure

This compound is a colorless to pale yellow, moisture-sensitive liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.

Data Presentation: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₂₀O₄Ti |

| Molecular Weight | 228.11 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.088 g/mL at 25 °C |

| Melting Point | 54 °C[3] |

| Boiling Point | 150-152 °C at 10 mmHg |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and benzene. Reacts with water.[1] |

| Flash Point | 28-42 °C[1][4] |

| Refractive Index | n20/D 1.505 |

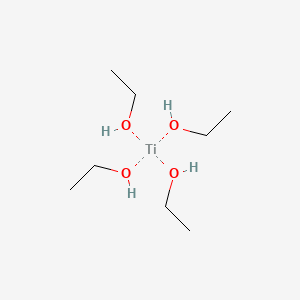

Molecular Structure

While the empirical formula of this compound is Ti(OEt)₄, its actual structure is more complex. In the solid state and in non-polar solvents, it predominantly exists as a tetramer, [Ti₄(OCH₂CH₃)₁₆].[3] In this tetrameric structure, each titanium atom is octahedrally coordinated. The ethoxide ligands act as both terminal and bridging ligands, connecting the titanium centers.[3] The bridging ethoxide groups are crucial in stabilizing the cluster. This tendency to form oligomers is a common feature of many metal alkoxides and significantly influences their reactivity.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the alcoholysis of titanium(IV) chloride with ethanol. The reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas as a byproduct. A base, such as triethylamine (B128534) (Et₃N) or ammonia, is commonly used to neutralize the HCl and drive the reaction to completion.[3]

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous ethanol (EtOH)

-

Triethylamine (Et₃N) or Ammonia (NH₃)

-

Anhydrous, non-polar solvent (e.g., hexane (B92381) or benzene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for air-sensitive synthesis (Schlenk line, oven-dried glassware)

Procedure:

-

All glassware should be thoroughly oven-dried and assembled under an inert atmosphere to exclude moisture.

-

A solution of titanium(IV) chloride in an anhydrous, non-polar solvent is prepared in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

A solution of anhydrous ethanol (4 equivalents) and triethylamine (4 equivalents) in the same solvent is added dropwise to the stirred TiCl₄ solution.

-

The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting slurry, containing precipitated triethylammonium (B8662869) chloride (Et₃NHCl), is filtered under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The crude product is then purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Due to its high boiling point at atmospheric pressure, this compound is purified by vacuum distillation to prevent thermal decomposition.[5]

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

The crude this compound is transferred to a round-bottom flask.

-

The distillation apparatus is assembled and connected to a vacuum pump with a cold trap in between.

-

The system is evacuated to a pressure of approximately 10 mmHg.

-

The flask is gently heated in a heating mantle.

-

The fraction distilling at 150-152 °C is collected as purified this compound.

Characterization

The purity and identity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum in CDCl₃ typically shows a quartet around 4.36 ppm corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet around 1.27 ppm for the methyl protons (-CH₃).[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the Ti-O and C-O bonds.

The Sol-Gel Process: A Key Application

The sol-gel process is a versatile method for producing solid materials from a chemical solution. For this compound, this process involves two main reactions: hydrolysis and condensation.

1. Hydrolysis: this compound reacts with water, leading to the replacement of ethoxide groups (-OEt) with hydroxyl groups (-OH). This reaction can be represented by the following equation:

Ti(OCH₂CH₃)₄ + 4H₂O → Ti(OH)₄ + 4CH₃CH₂OH[6]

2. Condensation: The newly formed hydroxyl groups can then react with each other or with remaining ethoxide groups to form Ti-O-Ti bridges, releasing water or ethanol in the process. This leads to the formation of a three-dimensional oxide network.[6]

The overall process can be controlled to produce materials with different morphologies, such as nanoparticles, films, or gels. The rate of hydrolysis and condensation can be influenced by factors such as the water-to-alkoxide ratio, the pH of the solution, and the reaction temperature.[7]

Visualization of the Sol-Gel Process

The following diagram illustrates the key steps in the sol-gel process starting from this compound.

References

titanium(IV) ethoxide CAS number and molecular weight

An In-depth Technical Guide to Titanium(IV) Ethoxide

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical reagents is paramount. This document provides core technical data for this compound.

This compound, also known as tetraethyl orthotitanate, is a key compound in various chemical syntheses. Below is a summary of its fundamental properties.

| Property | Value | Citations |

| CAS Number | 3087-36-3 | [1][2][3][4][5] |

| Molecular Weight | 228.11 g/mol | [1][3][6][7] |

| Molecular Formula | C8H20O4Ti | [1][2] |

| Synonyms | Tetraethyl orthotitanate, Tetraethyl titanate | [1][3] |

| Appearance | Colorless to dark yellow viscous liquid or crystals | [2][6] |

| Melting Point | -40°C | [6] |

As an AI, I am unable to provide detailed experimental protocols or generate diagrams using Graphviz (DOT language) as requested.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. チタン(IV)エトキシド - オルトチタン酸テトラエチル, チタン酸テトラエチル [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. strem.com [strem.com]

- 6. Titanium (IV) ethoxide | Ti(OEt)4 | C8H20O4Ti - Ereztech [ereztech.com]

- 7. Titanium tetraethoxide | C8H20O4Ti | CID 76524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Titanium(IV) Ethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) ethoxide, with the chemical formula Ti(OCH₂CH₃)₄, is a colorless to pale yellow liquid that serves as a critical precursor in various chemical syntheses, particularly in materials science for the production of titanium dioxide (TiO₂) via sol-gel processes.[1][2] Its utility in organic synthesis includes applications as a catalyst for esterification and transesterification reactions, and as a crosslinking agent in polymer production.[1] A key parameter for its effective use in these applications is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a general experimental protocol for its determination, and illustrates the logical relationships of its solubility characteristics.

Core Principles: Solubility of Metal Alkoxides

The solubility of metal alkoxides like this compound is governed by the nature of the solvent and the structure of the alkoxide itself. This compound is a reactive compound that readily hydrolyzes in the presence of water, leading to the formation of titanium dioxide.[2][3] This reactivity necessitates the use of anhydrous organic solvents for its dissolution and subsequent reactions. Generally, this compound is considered to be soluble in a wide range of common organic solvents.[1][3]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature, qualitative and semi-quantitative information from various sources is summarized below. The general consensus is that it is miscible with many common anhydrous organic solvents.

| Solvent Class | Solvent | Solubility | Notes |

| Alcohols | Ethanol (B145695) | Soluble[1][3][4] | Often used as a solvent in sol-gel preparations. |

| Isopropanol | Soluble | A technical grade of this compound is available containing 5-15% isopropanol.[5] | |

| Aromatic Hydrocarbons | Benzene | Soluble[3][4] | |

| Toluene (B28343) | Soluble | Frequently used as a solvent in syntheses involving titanium alkoxides.[6] | |

| Ethers | Diethyl Ether | Soluble[1] | |

| Water | Water | Reacts/Decomposes[3][7][8] | Hydrolyzes to form titanium dioxide.[2] |

Experimental Protocol for Solubility Determination

The determination of the solubility of a moisture-sensitive compound like this compound requires careful experimental technique to exclude atmospheric moisture. The following is a general protocol based on standard laboratory methods, adapted for this specific application.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., ethanol, toluene, hexane)

-

Inert gas (e.g., dry nitrogen or argon)

-

Schlenk line or glove box

-

Oven-dried glassware (e.g., vials with septa, graduated cylinders, syringes)

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Preparation of Materials and Apparatus:

-

Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas or in a desiccator.

-

Ensure the organic solvent is anhydrous, for example, by distillation from a suitable drying agent or by using a commercially available anhydrous grade.

-

Set up the experiment under an inert atmosphere using either a Schlenk line or a glove box.

-

-

Sample Preparation:

-

In an inert atmosphere, add a known volume of the anhydrous solvent to a pre-weighed, dry vial equipped with a magnetic stir bar.

-

Record the mass of the solvent.

-

-

Solubility Determination (Titration Method):

-

While stirring the solvent, add small, known volumes of this compound using a dry syringe.

-

After each addition, allow the solution to stir for a sufficient time to ensure complete dissolution.

-

Observe the solution for any signs of undissolved liquid (phase separation) or precipitation.

-

Continue adding this compound until a persistent second phase or precipitate is observed, indicating that the saturation point has been reached.

-

Record the total volume of this compound added.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound added using its density (approximately 1.088 g/mL at 25°C).[9]

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or as miscibility if no saturation point is reached.

-

-

Safety Precautions:

-

This compound is flammable and can cause skin and eye irritation.[1]

-

Handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (gloves, safety glasses).

-

Take precautions to avoid contact with moisture and ignition sources.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the general solubility characteristics of this compound.

Caption: Solubility Behavior of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This compound exhibits good solubility in a variety of common anhydrous organic solvents, a property that is crucial for its widespread use in synthesis and materials science. While detailed quantitative solubility data is sparse, its general miscibility with solvents like ethanol and toluene is well-established. The successful handling and application of this compound are critically dependent on maintaining anhydrous conditions to prevent hydrolysis. The provided experimental protocol offers a framework for researchers to determine its solubility in specific solvents of interest under appropriate inert atmosphere conditions.

References

- 1. Page loading... [guidechem.com]

- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. dl.icdst.org [dl.icdst.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]

- 8. This compound, TiO{2} 33% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound 3087-36-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Hydrolysis Mechanism of Titanium(IV) Ethoxide

Executive Summary

The hydrolysis of titanium(IV) ethoxide, Ti(OC₂H₅)₄, is a cornerstone of the sol-gel process, a versatile method for synthesizing titanium dioxide (TiO₂) nanomaterials with tailored properties for applications ranging from photocatalysis to advanced drug delivery systems. This guide provides a detailed examination of the core chemical mechanisms governing the hydrolysis and subsequent condensation of this compound. It outlines the reaction pathways, influential kinetic parameters, and the impact of environmental conditions such as pH. Furthermore, this document includes detailed experimental protocols for monitoring the reaction kinetics and workflows for material synthesis, supported by quantitative data and mechanistic diagrams to facilitate a comprehensive understanding for researchers in materials science and drug development.

Core Principles: Hydrolysis and Condensation

The transformation of this compound from a molecular precursor into a solid TiO₂ network is primarily a two-stage process: hydrolysis followed by condensation.[1]

2.1 Hydrolysis Reaction

The initial and rate-determining step is hydrolysis, where the ethoxide (-OC₂H₅) ligands are replaced by hydroxyl (-OH) groups upon reaction with water. This is a nucleophilic substitution reaction that can proceed stepwise, yielding a series of titanium hydroxo-ethoxides.

Overall Reaction: Ti(OC₂H₅)₄ + 4H₂O → Ti(OH)₄ + 4C₂H₅OH[1]

The reactivity of titanium alkoxides is high due to the significant difference in polarity between the titanium center and the alkoxy groups.[2][3]

2.2 Condensation Reactions

Following hydrolysis, the newly formed titanium-hydroxyl species undergo condensation to form a stable three-dimensional Ti-O-Ti oxide network. This occurs via two competing mechanisms:

-

Oxolation: Two hydroxyl groups react to form a titanium-oxo-titanium bridge, eliminating a water molecule.[1]

-

Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

-

Olation: A hydroxyl group reacts with a remaining ethoxide group to form an oxo-bridge, eliminating an ethanol (B145695) molecule.[1]

-

Ti-OH + C₂H₅O-Ti → Ti-O-Ti + C₂H₅OH

-

The interplay between hydrolysis and condensation rates is critical in determining the final morphology and properties of the TiO₂ material.

Reaction Mechanism and Pathways

The hydrolysis of titanium alkoxides is proposed to occur via an associative (SN2-type) mechanism . This pathway involves the nucleophilic addition of a water molecule to the titanium center, which expands its coordination sphere before the departure of the alkoxy group.

A key intermediate in this process is a five-coordinate species, [Ti(OR)₄(OH₂)].[3] The formation of this thermodynamically stable intermediate has been detected and is considered a crucial step in the substitution pathway.[3]

3.1 Influence of pH

The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation, thereby controlling the structure of the final polymer network.[1][4]

-

Acid-Catalyzed (pH < 3): Protonation of the ethoxy ligands makes them better leaving groups, accelerating the hydrolysis step. However, the resulting positively charged titanium hydroxo species repel each other, slowing down condensation. This kinetic profile favors the formation of linear or weakly branched polymer chains.[1][4]

-

Base-Catalyzed (pH > 7): In basic conditions, water is deprotonated to the more nucleophilic hydroxide (B78521) ion (OH⁻), which can accelerate the hydrolysis reaction. More significantly, the condensation reaction is accelerated, leading to the rapid formation of dense, highly crosslinked networks and bushy clusters.[4]

Quantitative Data: Kinetics and Thermodynamics

Precise kinetic data for this compound are not widely reported in the literature. However, extensive studies on the closely related titanium(IV) isopropoxide (TTIP) provide valuable comparative insights, alongside thermodynamic data available for the ethoxide precursor.

Table 1: Thermodynamic Data for Titanium Alkoxide Hydrolysis

| Parameter | Value | Alkoxide Precursor | Reference |

|---|---|---|---|

| Heat of Hydrolysis (ΔHh) | -14.2 kJ/mol | Ti(OEt)₄ | [1][5] |

| Heat of Hydrolysis (ΔHh) | -64.9 kJ/mol | Ti(OⁱPr)₄ | [1] |

| Heat of Hydrolysis (ΔHh) | -19.3 kJ/mol | Ti(OⁿBu)₄ | [1] |

Data collected with excess water at 298.15 K.

Table 2: Comparative Kinetic Data for Titanium(IV) Isopropoxide (TTIP) Hydrolysis

| Parameter | Value / Equation | Conditions | Reference |

|---|---|---|---|

| Reaction Order | Second-order overall | Gas-phase, high temp. | [6] |

| Rate Constant (k) | k = 1.23 × 10¹⁴ × exp(−11,323/T(K)) | 1 atm pressure | [1][6] |

| (units: mol⁻¹cm³s⁻¹) | |||

| Activation Energy (Ea) | 94.1 kJ/mol | 1 atm pressure | [1][6] |

This data for TTIP is provided as a proxy to illustrate the typical kinetics of titanium alkoxide hydrolysis.

Experimental Protocols

Monitoring the rapid hydrolysis of this compound requires precise control and suitable analytical techniques.

5.1 Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This method tracks the formation and growth of TiO₂ particles by observing changes in the solution's turbidity over time.

-

Objective: To determine the initial rate of particle formation.

-

Materials:

-

This compound, Ti(OEt)₄

-

Anhydrous ethanol (solvent)

-

Deionized water

-

Nitric acid (for pH adjustment, if required)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

-

Methodology:

-

Solution A Preparation: Prepare a stock solution of Ti(OEt)₄ in anhydrous ethanol (e.g., 0.1 M) in a dry glovebox or under an inert atmosphere to prevent premature hydrolysis.

-

Solution B Preparation: Prepare a solution of deionized water in anhydrous ethanol. The concentration should be calculated to achieve the desired final water-to-alkoxide molar ratio (h). If studying acid catalysis, add nitric acid to this solution to achieve the target pH.

-

Instrument Setup: Set the spectrophotometer to record absorbance at a fixed wavelength where the forming particles will scatter light (e.g., 400 nm). Set the desired reaction temperature (e.g., 25°C).

-

Measurement: Pipette the required volume of Solution A into a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to equilibrate.

-

Initiation & Data Acquisition: Rapidly inject the calculated volume of Solution B into the cuvette, ensuring quick and thorough mixing. Immediately begin recording the absorbance as a function of time.

-

Data Analysis: Plot absorbance versus time. The initial rate of reaction can be approximated from the slope of the initial linear portion of the curve.

-

5.2 Protocol 2: In-situ Monitoring by NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the disappearance of ethoxide protons and the appearance of ethanol protons, providing a direct measure of the hydrolysis reaction progress.

-

Objective: To quantify the rate of hydrolysis by tracking reactant and product concentrations.

-

Materials:

-

This compound, Ti(OEt)₄

-

Deuterated solvent (e.g., ethanol-d6)

-

D₂O (as the water source to minimize the solvent peak)

-

NMR spectrometer

-

-

Methodology:

-

Sample Preparation: In an NMR tube, prepare a solution of Ti(OEt)₄ in the deuterated solvent at a known concentration.

-

Instrument Setup: Lock and shim the spectrometer on the sample. Set up a series of ¹H NMR acquisitions to be run automatically over time (e.g., one spectrum every 60 seconds). Key signals to monitor are the -CH₂- quartet of the ethoxide group (approx. 4.36 ppm) and the -CH₂- quartet of the product ethanol.[4]

-

Initiation: Inject a precise amount of D₂O into the NMR tube, mix rapidly, and immediately place the tube back into the spectrometer to begin the time-course acquisition.

-

Data Analysis: Process the spectra. For each time point, integrate the reactant (-O-CH₂-) and product (HO-CH₂-) signals. The concentration of Ti(OEt)₄ consumed over time can be calculated from the relative integrals, allowing for the determination of rate constants.[7]

-

Conclusion

The hydrolysis of this compound is a complex, multi-step process whose kinetics and mechanism are highly sensitive to reaction conditions. A thorough understanding of the underlying associative mechanism and the influence of factors like pH is critical for controlling the sol-gel synthesis of TiO₂ materials. While specific kinetic parameters for the ethoxide derivative are scarce, data from analogous precursors like TTIP provide a robust framework for experimental design. The protocols and data presented in this guide offer a technical foundation for researchers to precisely control material synthesis and advance the development of titania-based technologies in pharmaceuticals and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. web.stanford.edu [web.stanford.edu]

- 7. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]

Titanium(IV) Ethoxide as a Precursor for Titanium Dioxide (TiO2): An In-depth Technical Guide

Introduction

Titanium dioxide (TiO2), a versatile semiconductor material, is the subject of extensive research due to its remarkable photocatalytic, electronic, and optical properties.[1] These properties have led to its application in a wide array of fields, including environmental remediation, solar energy conversion, antimicrobial coatings, and as a white pigment.[1][2] The synthesis of TiO2 with controlled morphology, crystal phase (anatase, rutile, or brookite), and particle size is crucial for optimizing its performance in these applications.[3][4] Among various synthesis routes, the sol-gel process utilizing titanium alkoxide precursors, particularly titanium(IV) ethoxide, offers a facile and effective method for producing high-purity TiO2 nanomaterials.[1][5] This technical guide provides a comprehensive overview of the use of this compound as a precursor for TiO2 synthesis, with a focus on experimental protocols, quantitative data analysis, and the underlying chemical pathways.

Core Synthesis Principles: Hydrolysis and Condensation

The transformation of this compound (Ti(OCH2CH3)4) into titanium dioxide occurs through a two-step process involving hydrolysis and subsequent condensation.[6]

1. Hydrolysis: In this initial step, the titanium alkoxide reacts with water, leading to the replacement of ethoxide (-OCH2CH3) groups with hydroxyl (-OH) groups. This reaction forms titanium hydroxide (B78521) intermediates.

2. Condensation: The newly formed hydroxyl groups are reactive and undergo condensation reactions to form Ti-O-Ti bridges, releasing water or ethanol (B145695) in the process. This polymerization process leads to the formation of a three-dimensional oxide network, which constitutes the "sol" that eventually ages into a "gel."[3]

The overall reaction can be summarized as follows: Ti(OCH2CH3)4 + 4H2O → Ti(OH)4 + 4CH3CH2OH Ti(OH)4 → TiO2 + 2H2O

The kinetics of these reactions are highly sensitive to several factors, including the water-to-alkoxide ratio, pH, solvent, and temperature, all of which influence the final properties of the TiO2 material.[7]

Visualizing the Transformation: From Precursor to Oxide Network

The following diagram illustrates the fundamental hydrolysis and condensation pathway for the formation of a TiO2 network from a titanium alkoxide precursor.

Caption: Hydrolysis and condensation of titanium ethoxide.

Synthesis Methodologies: Experimental Protocols

Several methods are employed to synthesize TiO2 from this compound, with sol-gel, solvothermal, and hydrothermal techniques being the most prevalent.

Sol-Gel Synthesis

The sol-gel method is a widely used, room-temperature process that allows for excellent control over the final product's properties.[5]

Experimental Workflow for Sol-Gel Synthesis

Caption: Typical workflow for sol-gel synthesis of TiO2.

Detailed Protocol:

-

Precursor Solution Preparation: A solution of this compound is prepared in an alcohol solvent, typically ethanol.[8]

-

Hydrolysis: A mixture of water and an acid catalyst (e.g., HCl or HNO3) is added dropwise to the precursor solution under vigorous stirring. The acid helps to control the hydrolysis rate.[9]

-

Sol Formation and Gelation: The solution is stirred for a period ranging from a few hours to a full day to form a stable sol. This sol is then left to age, during which it transforms into a gel.[10]

-

Drying: The resulting gel is dried in an oven at a temperature typically between 60°C and 100°C to remove the solvent.[9]

-

Calcination: The dried xerogel is then calcined at elevated temperatures (typically 400-600°C) to induce crystallization and remove any residual organic matter, yielding the final TiO2 nanoparticles.[8] The calcination temperature significantly influences the crystalline phase of the resulting TiO2.[7]

Solvothermal Synthesis

The solvothermal method involves a chemical reaction in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. This technique can produce highly crystalline nanoparticles without the need for post-synthesis calcination.[11]

Experimental Workflow for Solvothermal Synthesis

Caption: Typical workflow for solvothermal synthesis of TiO2.

Detailed Protocol:

-

Precursor Solution Preparation: this compound is dissolved in an organic solvent, such as ethanol or benzyl (B1604629) alcohol.[3][12]

-

Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a defined period (e.g., 24 hours).[3]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts, and finally dried.[13]

Quantitative Data Summary

The physical and chemical properties of the synthesized TiO2 are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Synthesis Method on TiO2 Nanoparticle Properties

| Synthesis Method | Precursor | Solvent | Temperature (°C) | Particle Size (nm) | Surface Area (m²/g) | Crystalline Phase |

| Sol-Gel | Titanium(IV) isopropoxide | Isopropanol/Water | 300 (calcination) | ~20 | - | Anatase, Rutile |

| Sol-Gel | This compound | Ethanol/Water | 400-600 (calcination) | 7-25 | - | Anatase |

| Solvothermal | Titanium(IV) isopropoxide | Isopropyl alcohol/Water | - | - | - | Anatase, Rutile |

| Solvothermal | Titanium(IV) isopropoxide | Benzyl alcohol | 100-150 | 25-38 | - | Anatase |

| Hydrothermal | Titanium(IV) butoxide | Isopropanol/Water | 240 | - | - | Anatase |

Note: Data compiled from multiple sources.[11][12][13][14]

Table 2: Effect of Calcination Temperature on TiO2 Properties (Sol-Gel Method)

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystalline Phase |

| 250 | 9.22 | Anatase |

| 400 | 14.33 | Anatase |

| 600 | 36.72 | Anatase + Rutile |

Data extracted from a study using a sol-gel method with TiCl4 as a precursor, demonstrating the general trend of particle size increase and phase transformation with temperature.[15]

Characterization of Synthesized TiO2

A suite of analytical techniques is employed to characterize the synthesized TiO2 nanoparticles:

-

X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size.[9][16]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and shape of the nanoparticles.[9][16]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the material.

-

UV-Vis Spectroscopy: To determine the optical properties, including the band gap energy.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the nanoparticles and confirm the formation of Ti-O-Ti bonds.[16]

Applications in Research and Development

The ability to tailor the properties of TiO2 through controlled synthesis using this compound as a precursor is of significant interest to researchers in various fields.

-

Photocatalysis: Anatase TiO2 nanoparticles are widely investigated for their photocatalytic activity in the degradation of organic pollutants and for water splitting.[1][2] The efficiency of these processes is directly related to the particle size, surface area, and crystallinity of the TiO2.[3]

-

Drug Delivery: The biocompatibility and high surface area of TiO2 nanoparticles make them potential candidates for drug delivery systems.

-

Antimicrobial Coatings: TiO2 coatings exhibit antimicrobial properties upon UV irradiation, making them suitable for applications in healthcare and food packaging to inhibit the growth of bacteria and other pathogens.[2][8]

-

Solar Cells: TiO2 is a key component in dye-sensitized solar cells (DSSCs), where it serves as the photoanode.[2]

Conclusion

This compound is a versatile and widely used precursor for the synthesis of high-quality titanium dioxide nanomaterials. By carefully controlling the reaction parameters in methods such as sol-gel and solvothermal synthesis, researchers can precisely tune the structural, morphological, and electronic properties of TiO2 to meet the demands of specific applications. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and engineers working on the development of advanced materials for a range of technological innovations.

References

- 1. Titanium dioxide - Wikipedia [en.wikipedia.org]

- 2. sodium-methoxide.net [sodium-methoxide.net]

- 3. mdpi.com [mdpi.com]

- 4. universepg.com [universepg.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. mdpi.com [mdpi.com]

- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. wpt.kpi.ua [wpt.kpi.ua]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. krishisanskriti.org [krishisanskriti.org]

- 15. [PDF] Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method | Semantic Scholar [semanticscholar.org]

- 16. Frontiers | Synthesis and characterization of titanium dioxide nanoparticles from Bacillus subtilis MTCC 8322 and its application for the removal of methylene blue and orange G dyes under UV light and visible light [frontiersin.org]

Unraveling the Thermal Decomposition of Titanium(IV) Ethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) ethoxide, a metalorganic compound with the chemical formula Ti(OC₂H₅)₄, is a key precursor in the synthesis of titanium-based materials, including nanoparticles and thin films, which find applications in diverse fields such as photocatalysis, solar cells, and as components in drug delivery systems. The thermal decomposition characteristics of this precursor are critical in controlling the properties of the final material. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Thermal Decomposition Characteristics

The thermal decomposition of this compound is a complex process involving multiple stages of weight loss and phase transformations. While comprehensive data on the direct thermal decomposition of pure, unhydrolyzed this compound is limited in publicly available literature, analysis of related studies, particularly on sol-gel derived materials from this precursor, provides significant insights.

The process can be broadly categorized into three main stages:

-

Initial Volatilization and Desorption: At lower temperatures, typically up to around 100°C, the initial weight loss is attributed to the removal of adsorbed water and residual solvent (e.g., ethanol).

-

Decomposition of Organic Ligands: This is the primary decomposition stage where the ethoxide ligands are cleaved from the titanium center. This stage is characterized by a significant weight loss and is often accompanied by exothermic events.

-

Formation and Crystallization of Titanium Dioxide: Following the removal of the organic components, the remaining titanium-oxygen backbone undergoes rearrangement and crystallization to form titanium dioxide (TiO₂).

Quantitative Data Summary

The following table summarizes the key thermal events observed during the decomposition of materials derived from this compound. It is important to note that these values can be influenced by the experimental conditions, such as heating rate, atmosphere, and the presence of impurities or additives.

| Temperature Range (°C) | Event | Approximate Weight Loss (%) | Thermal Effect |

| ~25 - 100 | Removal of adsorbed water and residual ethanol | Variable | Endothermic |

| ~100 - 250 | Thermo-oxidative degradation of organic matter (ethoxide ligands) | ~5-6 | Exothermic |

| ~250 - 400 | Further decomposition of organic residues | Significant | Exothermic |

| ~400 - 415 | Crystallization of amorphous TiO₂ to anatase phase | Minimal | Sharp Exothermic |

Note: The data presented is a synthesis of findings from studies on materials derived from this compound and may not represent the direct decomposition of the pure, unhydrolyzed compound.

Experimental Protocols

To characterize the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA) is typically employed. Given the air-sensitive nature of this compound, careful handling under an inert atmosphere is crucial.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent weight loss and thermal events (endothermic/exothermic) of the sample.

Instrumentation: A simultaneous TGA-DTA instrument.

Procedure:

-

Sample Preparation: Due to its reactivity with moisture, this compound should be handled in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen). A small amount of the liquid sample (typically 5-10 mg) is loaded into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the TGA-DTA analyzer.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to remove any residual air and moisture.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

-

Continuously record the sample weight and the temperature difference between the sample and the reference.

-

-

Data Analysis:

-

Plot the weight loss as a function of temperature to obtain the TGA curve.

-

Plot the temperature difference as a function of temperature to obtain the DTA curve.

-

Determine the onset and peak temperatures of decomposition stages and the percentage weight loss for each stage.

-

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous byproducts released during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

Procedure:

-

Follow the TGA procedure as described above.

-

The gas outlet of the TGA is connected to the inlet of the MS or the gas cell of the FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

For TGA-MS: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected decomposition products (e.g., water, ethanol, acetaldehyde, ethene).

-

For TGA-FTIR: The FTIR spectrometer continuously acquires infrared spectra of the evolved gas stream, allowing for the identification of functional groups and specific gaseous molecules.

-

Data Analysis: Correlate the evolution of specific gases with the weight loss events observed in the TGA curve to elucidate the decomposition mechanism.

Visualization of Experimental Workflow and Decomposition Pathway

To better understand the experimental process and the proposed decomposition pathway, the following diagrams are provided.

Caption: Experimental workflow for analyzing the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Titanium(IV) Ethoxide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for titanium(IV) ethoxide (CAS No. 3087-36-3). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes. This document outlines the chemical and physical properties, potential hazards, necessary personal protective equipment, and detailed procedures for handling, storage, and emergency response.

Chemical and Physical Properties

This compound, also known as tetraethyl orthotitanate, is a colorless to pale yellow liquid.[1][2] It is a moisture-sensitive and flammable liquid that is soluble in organic solvents.[1][3] Upon contact with water or moist air, it readily hydrolyzes, liberating ethanol.[4]

| Property | Value |

| Synonyms | Tetraethyl orthotitanate, Ethyl titanate[1][5] |

| Molecular Formula | C8H20O4Ti[1] |

| Molecular Weight | 228.11 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1][6] |

| Boiling Point | 150-152 °C @ 10 mmHg[1][5] |

| Density | 1.088 g/mL at 25 °C[1][7] |

| Flash Point | 28 °C (82.4 °F)[5] |

| Solubility | Reacts with water; Soluble in organic solvents[1][5] |

Hazard Identification and First Aid

This compound is a hazardous substance that poses several risks to researchers. It is a flammable liquid and vapor and can cause serious eye irritation, as well as skin and respiratory tract irritation.[2][5][8] Exposure may also lead to central nervous system depression.[5]

Hazard Summary:

| Hazard | Description |

| Flammability | Flammable liquid and vapor.[5][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][9] |

| Eye Irritation | Causes serious eye irritation.[8][10] |

| Skin Irritation | Causes skin irritation.[5][11] |

| Respiratory Irritation | Causes respiratory tract irritation.[5][11] Inhalation of vapors may cause drowsiness and dizziness.[11] |

| Ingestion | May be harmful if swallowed and can cause gastrointestinal irritation.[4][5] |

| Moisture Sensitivity | Reacts with water and moisture, which can lead to the release of ethanol.[4] |

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][9] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, strict adherence to the use of appropriate personal protective equipment and engineering controls is mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9]

Personal Protective Equipment:

| PPE Category | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8] |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing to prevent skin exposure.[4][13] |

| Respiratory Protection | If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A NIOSH-certified organic vapor respirator is recommended.[4][5] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to preventing accidents and maintaining the quality of this compound.

Handling:

-

Handle under an inert atmosphere due to its moisture sensitivity.[8][10]

-

Ground and bond containers when transferring material to prevent static discharge.[5][9]

-

Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe vapors or mists.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

-

Keep away from sources of ignition and incompatible substances such as strong oxidizing agents and moisture.[5][9][15]

Emergency Procedures: Spills and Fire

In the event of a spill or fire, immediate and appropriate action is necessary to control the situation and prevent injury.

Spill Response:

-

Evacuate: Evacuate unnecessary personnel from the area.[4]

-

Ventilate: Ensure adequate ventilation.[5]

-

Eliminate Ignition Sources: Remove all sources of ignition.[5]

-

Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

-

Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[5][14]

-

Decontamination: Clean the spill area thoroughly.

Firefighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[5] Do NOT use straight streams of water.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

-

Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[9] Hazardous decomposition products include carbon monoxide, carbon dioxide, and titanium oxides.[5]

Experimental Workflow Diagrams

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. Titanium ethoxide | 3087-36-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 4. gelest.com [gelest.com]

- 5. isg.ku.edu.tr [isg.ku.edu.tr]

- 6. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]

- 7. liquid | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reaction Kinetics of Titanium(IV) Ethoxide with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the reaction kinetics associated with the hydrolysis of titanium(IV) ethoxide, Ti(OC₂H₅)₄. This reaction is a fundamental step in sol-gel synthesis, a critical process for producing high-purity titanium dioxide (TiO₂) nanomaterials. These materials are integral to a wide array of applications, including photocatalysis, advanced drug delivery systems, and the development of biomedical coatings. This document details the underlying reaction mechanisms, factors influencing reaction rates, quantitative kinetic and thermodynamic data, and detailed experimental protocols for kinetic analysis.

Core Principles: The Chemistry of Hydrolysis and Condensation

The transformation of this compound into titanium dioxide is a multi-stage process governed by two principal reaction types: hydrolysis and condensation. The interplay and relative rates of these reactions dictate the structure and properties of the final material.

Hydrolysis: The process is initiated by the nucleophilic attack of water on the electron-deficient titanium center. This results in the stepwise replacement of ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH). The overall reaction is highly exothermic.

-

Step 1: Ti(OC₂H₅)₄ + H₂O → Ti(OH)(OC₂H₅)₃ + C₂H₅OH

-

Subsequent Steps: This substitution continues until all four ethoxy groups are replaced, ultimately forming titanium(IV) hydroxide (B78521), Ti(OH)₄.

Condensation: Following hydrolysis, the newly formed hydroxyl groups react with each other or with remaining ethoxy groups to form stable Ti-O-Ti bridges. This polymerization process releases either water (oxolation) or ethanol (B145695) (alcoxolation) and leads to the formation of a three-dimensional oxide network.

-

Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

Alcoxolation: Ti-OH + C₂H₅O-Ti → Ti-O-Ti + C₂H₅OH

The reaction is generally understood to proceed via an associative mechanism, where water coordinates to the titanium atom, forming a transient five-coordinate intermediate before the elimination of an ethanol molecule.[1]

Caption: Simplified reaction pathway for hydrolysis and condensation.

Quantitative Kinetic and Thermodynamic Data

The hydrolysis of this compound is extremely rapid, making the experimental determination of its rate constant challenging.[2] Consequently, much of the specific kinetic data available in the literature is derived from studies of the more sterically hindered and less reactive analogue, titanium(IV) isopropoxide (TTIP). This data, obtained through molecular dynamics simulations, serves as a valuable benchmark for understanding the ethoxide system.[3]

Table 1: Kinetic and Thermodynamic Parameters for Titanium Alkoxide Hydrolysis

| Parameter | Value | Alkoxide | Conditions | Reference |

|---|---|---|---|---|

| Rate Constant (k) | k = 1.23 × 10¹⁴ exp(-11,323/T) (cm³ mol⁻¹ s⁻¹) | Titanium(IV) Isopropoxide | High Temp. (1500-3000 K), 1 atm | [3][4] |

| Activation Energy (Ea) | 94.1 kJ/mol | Titanium(IV) Isopropoxide | High Temp. (1500-3000 K), 1 atm | [3][4] |

| Heat of Hydrolysis (ΔHh) | -14.2 kJ/mol | This compound | Excess Water, 298.15 K |[4] |

The heat of hydrolysis provides insight into the thermodynamic driving force of the reaction. A comparison with other titanium alkoxides demonstrates the influence of the alkyl group's structure on the reaction's thermodynamics.

Table 2: Comparative Heats of Hydrolysis for Various Titanium(IV) Alkoxides

| Alkoxide Precursor | Formula | Heat of Hydrolysis (ΔHh) |

|---|---|---|

| This compound | Ti(OC₂H₅)₄ | -14.2 kJ/mol |

| Titanium(IV) Isopropoxide | Ti(OⁱC₃H₇)₄ | -64.9 kJ/mol |

| Titanium(IV) n-Butoxide | Ti(OⁿC₄H₉)₄ | -19.3 kJ/mol |

Data sourced from BenchChem[4]

Factors Influencing Reaction Kinetics

The rate of hydrolysis and condensation, and thus the final product characteristics, can be precisely controlled by manipulating several key experimental parameters.

-

Water-to-Alkoxide Molar Ratio (r): This is one of the most critical factors. A low r value leads to incomplete hydrolysis and the formation of intermediate species. High r values (r > 4) promote rapid and complete hydrolysis, often leading to the immediate precipitation of titanium hydroxide.[5]

-

Catalysts (pH): The reaction is sensitive to both acid and base catalysis.[6]

-

Acidic Conditions (pH < 7): Protonation of the alkoxy groups facilitates their departure, leading to a rapid hydrolysis rate. However, the subsequent condensation reaction is slowed, favoring the formation of linear, loosely-packed polymer chains.[7]

-

Basic Conditions (pH > 7): Deprotonation of water generates hydroxide ions (OH⁻), which are strong nucleophiles that accelerate condensation. This leads to the formation of dense, highly branched, and cross-linked networks.[7]

-

-

Temperature: Increasing the reaction temperature enhances the rate of both hydrolysis and condensation, consistent with the Arrhenius equation. However, it can also affect the morphology and crystallinity of the resulting TiO₂ particles.[8]

-

Solvent: The choice of solvent can influence the reaction by affecting precursor solubility, mediating proton transfer, and altering the degree of precursor association. For instance, titanium ethoxide exists as an oligomer (primarily a tetramer) in its pure state, which is less reactive than the monomeric form of titanium isopropoxide. The solvent can influence this equilibrium.[6][7]

Caption: Key factors influencing the kinetics of hydrolysis.

Detailed Experimental Protocols

Precise kinetic analysis requires careful control of experimental conditions and the use of analytical techniques capable of monitoring rapid reactions. The following protocols are adapted for this compound from established methods for titanium alkoxides.[2]

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable for monitoring the initial stages of hydrolysis and the onset of particle nucleation by observing changes in the solution's turbidity over time.

Materials:

-

This compound (Ti(OC₂H₅)₄)

-

Anhydrous ethanol (solvent)

-

Deionized water

-

Nitric acid (HNO₃) or Ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment

-

UV-Vis Spectrophotometer with a thermostated cuvette holder

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous ethanol (e.g., 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.

-

Prepare a separate aqueous ethanol solution with the desired water concentration and pH, adjusted using nitric acid or ammonium hydroxide.

-

-

Temperature Equilibration: Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.

-

Reaction Initiation:

-

To initiate the reaction, rapidly mix a specific volume of the titanium ethoxide solution with the aqueous ethanol solution directly in a quartz cuvette under vigorous stirring. Ensure the final concentrations and the water-to-alkoxide molar ratio (r) are precisely controlled.

-

-

Data Acquisition:

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a fixed wavelength (e.g., 400 nm) over time. An increase in absorbance corresponds to the scattering of light by the forming TiO₂ particles.

-

-

Data Analysis: The initial reaction rate can be determined from the slope of the initial linear portion of the absorbance vs. time plot. By varying the concentration of reactants, the reaction order and rate constant can be calculated.

Protocol 2: Stopped-Flow Technique for Rapid Kinetics

For reactions that are too fast to be monitored by conventional mixing, the stopped-flow technique provides millisecond time resolution.

Materials:

-

This compound solution in anhydrous ethanol.

-

Aqueous ethanol solution with controlled pH.

-

A stopped-flow instrument coupled with a rapid-scanning spectrophotometer.

Procedure:

-

System Loading: Load the two reactant solutions (ethoxide and aqueous) into the separate drive syringes of the stopped-flow apparatus.

-

Reaction Initiation: The instrument's drive mechanism rapidly injects and mixes the two solutions in a high-efficiency mixing chamber.

-

Data Acquisition: The mixed solution flows into an observation cell, where the flow is abruptly stopped. The change in absorbance or fluorescence is then recorded as a function of time, starting from the moment of mixing.

-

Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., first or second-order) to extract the rate constant of the initial hydrolysis step.

References

coordination chemistry of titanium(IV) ethoxide complexes

An In-depth Technical Guide on the Coordination Chemistry of Titanium(IV) Ethoxide Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with the empirical formula Ti(OCH₂CH₃)₄, is a cornerstone compound in the field of coordination chemistry.[1] It exists as a colorless liquid that is soluble in organic solvents but hydrolyzes readily upon contact with water.[1] Structurally, it is more complex than its simple formula suggests, typically existing as a tetramer, Ti₄(OCH₂CH₃)₁₆.[1] The high reactivity of this compound, particularly towards water, makes it an invaluable precursor in materials science for the synthesis of titanium dioxide (TiO₂) via the sol-gel process.[1][2] Furthermore, its ability to undergo ligand exchange reactions allows for the creation of a diverse range of coordination complexes with applications in catalysis, organic synthesis, and polymer chemistry.[3][4] The +4 oxidation state is dominant in titanium chemistry, leading to compounds with a high degree of covalent bonding and typically an octahedral coordination geometry.[5][6]

Synthesis of this compound Complexes

The synthesis of this compound and its derivatives primarily involves two main routes: the direct synthesis from titanium tetrachloride and subsequent ligand exchange reactions.

Synthesis of this compound

The parent compound is prepared by treating titanium tetrachloride (TiCl₄) with ethanol (B145695) in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct.[1]

Reaction: TiCl₄ + 4 EtOH + 4 Et₃N → Ti(OEt)₄ + 4 Et₃NHCl[1]

Synthesis via Ligand Exchange

A vast array of this compound complexes can be synthesized by reacting the parent Ti(OEt)₄ with ligands that can displace one or more ethoxide groups. This is a common method for introducing functional ligands, such as bidentate β-diketonates or α-hydroxy carboxylates, to the titanium center.[3][7]

For example, bis(phenyl-β-diketonato)this compound complexes, [Ti(L)₂(OEt)₂], are synthesized by the reaction of Ti(OEt)₄ with two equivalents of a functionalized phenyl-β-diketonate ligand (L) in dry ethanol.[3]

Structural Characteristics

The coordination environment of titanium(IV) in these complexes is highly variable, influenced by the steric and electronic properties of the ligands.

Structure of this compound

In the solid state and in solution, this compound exists predominantly as a tetramer, [Ti₄(OEt)₁₆].[1] The structure features a core of four titanium atoms with octahedral coordination geometry. The ethoxide ligands exhibit three different coordination modes: terminal, doubly bridging (μ₂-OEt), and triply bridging (μ₃-OEt).[1] This contrasts with the analogous isopropoxide, Ti(OⁱPr)₄, which is monomeric due to the greater steric bulk of the isopropoxide groups.[1]

Structures of Ligand-Substituted Complexes

When bidentate ligands (L) are introduced, complexes of the type [Ti(L)₂(OEt)₂] are formed. These complexes can exist as several structural isomers, though single-crystal X-ray diffraction studies have shown that they predominantly crystallize with the two ethoxide ligands in a cis arrangement.[3]

Titanium-oxo complexes (TOCs) represent another important structural class, often formed through controlled hydrolysis of titanium alkoxides in the presence of stabilizing ligands like α-hydroxy carboxylates.[7][8] These complexes feature {TiₐOₑ} cores of varying nuclearity, such as [Ti₄O(OⁱPr)₁₀(O₃C₁₄H₈)₂] and [Ti₈O₂(OⁱPr)₂₀(man)₄].[7][8]

| Complex Type | General Formula | Ti Coordination | Key Structural Features | Reference(s) |

| Parent Alkoxide | Ti₄(OEt)₁₆ | Octahedral | Tetrameric with μ₂- and μ₃-bridging ethoxides. | [1] |

| Bidentate Complex | [Ti(L)₂(OEt)₂] | Octahedral | Typically exists in a cis configuration. | [3] |

| Titanium-Oxo Cluster | [TiₐOₑ(OR)ₓ(L)ᵧ] | Octahedral | Contains a central {TiₐOₑ} core. | [7][8][9] |

Table 1: Summary of Common Structural Types of this compound Complexes.

Reactivity and Mechanistic Pathways

The reactivity of this compound complexes is dominated by the lability of the Ti-OEt bond, which is susceptible to cleavage by nucleophiles, particularly water.

Hydrolysis and Condensation: The Sol-Gel Process

The most significant reaction of titanium ethoxide is its hydrolysis and subsequent condensation, which forms the basis of the sol-gel process for producing TiO₂ materials.[1][10]

-

Hydrolysis: The process begins with the nucleophilic substitution of ethoxide (-OEt) groups with hydroxyl (-OH) groups from water.

-

Ti(OEt)₄ + H₂O → Ti(OH)(OEt)₃ + EtOH

-

-

Condensation: The resulting hydroxylated species undergo condensation to form Ti-O-Ti bridges. This can occur through two main pathways:

The interplay of these reactions leads to the formation of a three-dimensional inorganic network, which manifests as a gel.[10] The reaction conditions, such as the water-to-alkoxide ratio and pH, critically affect the final structure of the material.[1][11]

Catalytic Activity

This compound and its derivatives are effective catalysts in several organic transformations.

-

Transesterification: They can catalyze the synthesis of esters, particularly those involving sterically hindered alcohols.[4]

-

Ring-Opening Polymerization (ROP): Complexes of the type [Ti(L)₂(OEt)₂] have been shown to be active catalysts for the ROP of L-lactide to produce polylactide (PLA), a biodegradable polymer.[3] The ligand environment around the titanium center is crucial for controlling the polymerization and minimizing side reactions.[3]

Experimental Protocols

Protocol: Synthesis of this compound [Ti(OEt)₄]

This protocol is based on the general method described in the literature.[1]

-

Setup: A reaction flask equipped with a dropping funnel and a magnetic stirrer is charged with a solution of titanium tetrachloride (TiCl₄) in a dry, inert organic solvent (e.g., hexane) under a nitrogen atmosphere.

-

Reagent Addition: A solution containing 4 molar equivalents of absolute ethanol and 4 molar equivalents of triethylamine (Et₃N) in the same solvent is added dropwise to the stirred TiCl₄ solution at a controlled temperature (e.g., 0 °C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. A white precipitate of triethylammonium (B8662869) chloride (Et₃NHCl) will form.

-

Workup: The precipitate is removed by filtration under nitrogen.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude this compound is purified by vacuum distillation to yield a colorless liquid.

Protocol: Synthesis of bis(phenyl-β-diketonato)this compound [Ti(L)₂(OEt)₂]

This protocol is adapted from published methods.[3]

-

Setup: All manipulations are carried out under a nitrogen atmosphere using standard Schlenk techniques.

-

Ligand Preparation: A solution of the desired functionalized phenyl-β-diketonate ligand (2 equivalents) is prepared in dry ethanol.

-

Reaction: To a vigorously stirring solution of this compound (1 equivalent) in dry ethanol, the ligand solution is added.

-

Crystallization: The reaction mixture is stirred for a specified period, and the product is typically isolated by reducing the solvent volume and allowing the complex to crystallize.

-

Isolation: The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Protocol: General Sol-Gel Synthesis of TiO₂ Coatings

This protocol is a representative example for forming TiO₂ films.[2]

-

Precursor Solution: this compound is hydrolyzed by adding it to a solution containing water, ethanol (as a solvent), and an acid (e.g., HCl) or base catalyst. For porous films, a templating agent like Pluronic P123 can be dissolved in the ethanol beforehand.[2]

-

Aging: The resulting sol is stirred and aged for a period ranging from one hour to several days to allow for initial hydrolysis and condensation.[2]

-

Deposition: The sol is deposited onto a substrate (e.g., stainless steel, glass) using techniques such as spin-coating or dip-coating.

-

Drying: The coated substrate is dried at a moderate temperature (e.g., 100 °C) to remove the solvent.

-

Sintering: The dried gel film is then sintered (calcinated) at a higher temperature (e.g., 400-800 °C) to remove organic residues and induce crystallization into the desired TiO₂ phase (e.g., anatase or rutile).[12][13]

Data Presentation

Quantitative data for this compound and its characterization are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₈₀O₁₆Ti₄ (as tetramer) | [1] |

| Molar Mass | 228.109 g/mol (as monomer) | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.088 g/mL at 25 °C | [1] |

| Boiling Point | 150-152 °C @ 10 mmHg | [1] |

| Purity Assay | ¹H NMR Spectroscopy | [1] |

Table 2: Physicochemical Properties of this compound.

| Technique | Observation | Interpretation | Reference(s) |

| ¹H NMR | 4.36 ppm (quartet, 8H), 1.27 ppm (triplet, 12H) in CDCl₃ | Corresponds to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxide ligands, respectively. | [1] |

| IR / Raman | Bands below 1000 cm⁻¹ | Associated with Ti-O-C and Ti-O-Ti vibrations. | [9][14] |

| UV-Vis-DRS | Absorption maximum ~360-405 nm for oxo-complexes | Corresponds to the electronic transitions and allows for calculation of the HOMO-LUMO energy gap. | [9][15] |

| ESI-MS | Detection of fragmentation ions | Confirms the presence of specific {TiₐOₑ} cores in titanium-oxo complexes. | [9] |

Table 3: Spectroscopic Characterization Data for this compound and Related Complexes.

References

- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. liquid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Titanium compounds - Wikipedia [en.wikipedia.org]

- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 7. Investigation of titanium(iv)-oxo complexes stabilized with α-hydroxy carboxylate ligands: structural analysis and DFT studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Structural Characterization and Bioactivity of a Titanium(IV)-Oxo Complex Stabilized by Mandelate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. On the Sol-gel Synthesis and Characterization of Titanium Oxide Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. mdpi.com [mdpi.com]

Titans of Transformation: A Technical Guide to the Historical Development of Titanium Alkoxide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction